

# ONO-1301 Treatment in Hamster Models of Cardiomyopathy: Application Notes and Protocols

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Compound of Interest		
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This document provides a detailed overview of the therapeutic potential of ONO-1301, a synthetic prostacyclin agonist, in the treatment of cardiomyopathy, based on preclinical studies in hamster models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

## Introduction

ONO-1301 is a novel, orally active, long-acting prostacyclin agonist with additional thromboxane synthase inhibitory activity.[1] Preclinical research has demonstrated its therapeutic potential in various cardiovascular diseases, including cardiomyopathy.[2] Studies in hamster models of dilated cardiomyopathy (DCM) have shown that ONO-1301 can ameliorate left ventricular (LV) dysfunction, reduce cardiac fibrosis, and promote angiogenesis. [3][4] These beneficial effects are attributed to its ability to upregulate multiple cardioprotective factors, such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[3]

# **Mechanism of Action**

ONO-1301 exerts its therapeutic effects through a multi-faceted mechanism. As a prostacyclin (PGI2) agonist, it binds to the prostacyclin receptor (IP receptor) on various cell types, including



fibroblasts, vascular smooth muscle cells, and endothelial cells. This binding activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, promotes the production and release of several cardioprotective and regenerative factors, including HGF, VEGF, stromal cell-derived factor-1 (SDF-1), and granulocyte-colony stimulating factor (G-CSF). Additionally, ONO-1301's thromboxane A2 synthase inhibitory activity may contribute to its beneficial effects by promoting intrinsic PGI2 synthesis.



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**ONO-1301 Signaling Pathway** 

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating ONO-1301 treatment in hamster models of cardiomyopathy.

Table 1: Effects of ONO-1301 on Cardiac Function



Paramete r	Hamster Model	Treatmen t Group	Control Group	Outcome	p-value	Citation
LV Fractional Shortening	Syrian (TO-2)	25 ± 4%	19 ± 2%	Significant Improveme nt	p<0.01	
LVEF	J2N-k	ONO-5m: 63.8 ± 4.5%	44.5 ± 8.3%	Significant Preservatio n	p<0.001	
LVEF	J2N-k	ONO-3m: 58.2 ± 3.2%	44.5 ± 8.3%	Significant Preservatio n	p<0.05	-

Table 2: Effects of ONO-1301 on Cardiac Histology and Biomarkers

Paramete r	Hamster Model	Treatmen t Group	Control Group	Outcome	p-value	Citation
Cardiac Fibrosis	Syrian (TO-2)	Significantl y Reduced	-	Reduction in Fibrotic Area	p<0.05	
Capillary Density	Syrian (TO-2)	Significantl y Increased	Markedly Reduced	Increased Capillary Density	p<0.05	
Plasma HGF Concentrati on	Syrian (TO-2)	Elevated	-	Increased HGF Levels	p<0.05	

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the studies of ONO-1301 in hamster models of cardiomyopathy.



# Protocol 1: Subcutaneous Administration of a Slow-Releasing Form of ONO-1301 (ONO-1301-PLGA)

Objective: To evaluate the therapeutic efficacy of a slow-releasing formulation of ONO-1301 on cardiac function and histology in a genetically determined model of dilated cardiomyopathy.

#### **Animal Model:**

- Test Subjects: Syrian hamsters (TO-2), a model of genetically determined dilated cardiomyopathy.
- Control: Age-matched F1B hamsters.
- Age at Treatment: 24 to 32 weeks of age.
- Group Size: n=12 for each group (vehicle and ONO-1301-PLGA).

#### Drug Formulation and Administration:

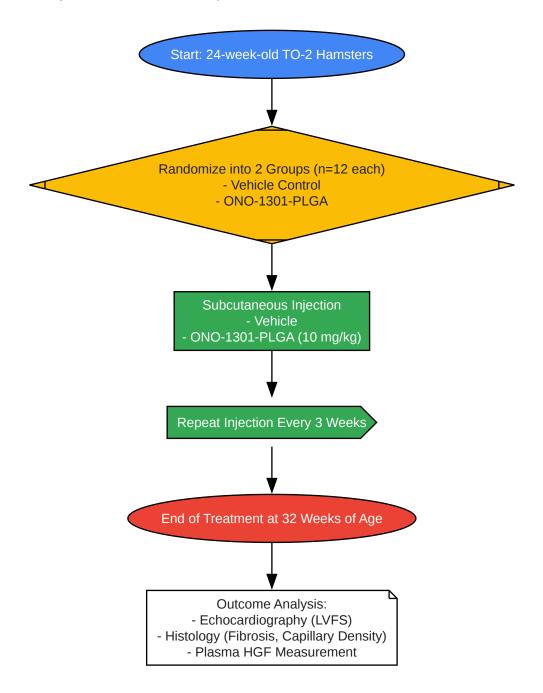
- Drug: A slow-releasing form of ONO-1301 (ONO-1301-PLGA).
- Dose: 10 mg/kg/3 weeks.
- Route of Administration: Subcutaneous injection.
- Frequency: Every 3 weeks.
- Vehicle Control: The vehicle used for ONO-1301-PLGA was administered to the control group.

#### Key Outcome Measures:

- Cardiac Function: Assessed by echocardiography to measure LV fractional shortening.
- Cardiac Fibrosis: Determined by Azan-Mallory staining of heart tissue sections.
- Capillary Density: Quantified from histological sections of the left ventricle.



• Biomarker Analysis: Measurement of plasma HGF concentration.



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